N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide” is a chemical compound that has been synthesized and studied for its potential applications . It is related to a class of compounds known as furan-2-carboxamides .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis
The molecular structure of similar furan-2-carboxamide derivatives has been confirmed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar furan-2-carboxamide derivatives include the reaction of furan-2-carbonyl chloride with an amine to form the carboxamide, followed by arylation to form the final product .Physical and Chemical Properties Analysis
The physical and chemical properties of similar furan-2-carboxamide derivatives have been studied. For instance, N-(4-methylpyridin-2-yl)furan-2-carboxamide has a molecular weight of 202.2093 .Mechanism of Action
Target of Action
A similar compound, a resveratrol analogue, has been shown to target thep53–p21CIP1/WAF1 pathway in human colorectal HCT116 cells . These proteins play a crucial role in cell cycle regulation and apoptosis, making them important targets for cancer therapy.
Mode of Action
The resveratrol analogue mentioned earlier inducesG2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 . This suggests that the compound may interact with its targets to halt cell cycle progression, thereby inhibiting the proliferation of cancer cells.
Biochemical Pathways
The compound appears to affect the p53–p21CIP1/WAF1 pathway , leading to G2/M cell cycle arrest . This pathway is crucial for regulating the cell cycle and promoting apoptosis, a form of programmed cell death. By activating this pathway, the compound may induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Result of Action
The compound’s action results in cell cycle arrest and the activation of apoptosis in cancer cells . Specifically, it induces G2/M cell cycle arrest and activates the extrinsic pathway leading to caspase activation . These effects could potentially inhibit the growth of tumors and make the compound a promising candidate for development as an anti-tumor agent.
Future Directions
The future directions for the study of “N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide” and similar compounds could include further investigation of their anti-cancer and anti-microbial activities . These compounds may also be studied for their potential applications in other areas of medicine and pharmacology.
Properties
IUPAC Name |
N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-21-9-10-7-15(19)18-13-8-11(4-5-12(10)13)17-16(20)14-3-2-6-22-14/h2-8H,9H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZBKHYRUOZDRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.